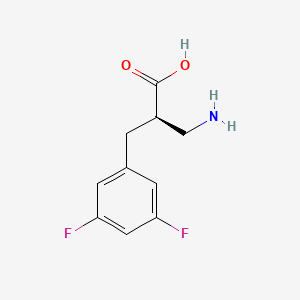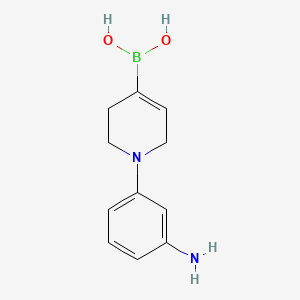
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a tetrahydropyridine ring, which is further substituted with an aminophenyl group. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyridine ring through a cyclization reaction, followed by the introduction of the aminophenyl group via a substitution reaction. The boronic acid group is then introduced through a boronation reaction, often using boronic acid derivatives as reagents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic esters, while coupling reactions can produce biaryl compounds.
科学研究应用
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid exerts its effects is largely dependent on its chemical interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The aminophenyl group can interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(3-Aminophenyl)boronic acid: Shares the aminophenyl and boronic acid groups but lacks the tetrahydropyridine ring.
Phenylboronic acid: Contains the boronic acid group attached to a phenyl ring without additional substituents.
Tetrahydropyridine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid lies in its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and applications. Its ability to form stable yet reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and drug design.
属性
分子式 |
C11H15BN2O2 |
|---|---|
分子量 |
218.06 g/mol |
IUPAC 名称 |
[1-(3-aminophenyl)-3,6-dihydro-2H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-4,8,15-16H,5-7,13H2 |
InChI 键 |
LLTWWJQTELBAEV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CCN(CC1)C2=CC=CC(=C2)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


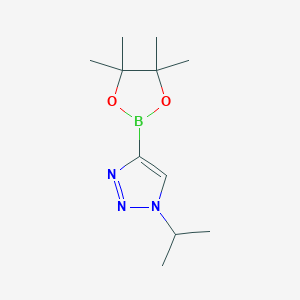
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
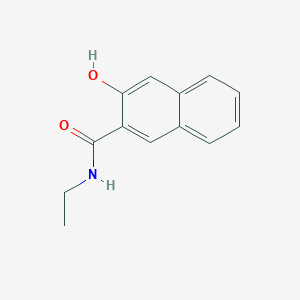
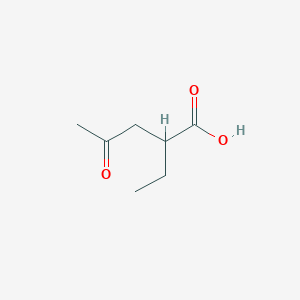
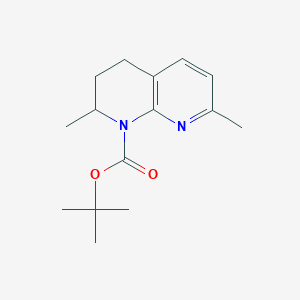
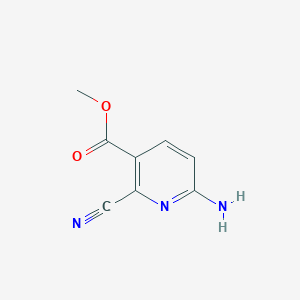

![7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13990842.png)
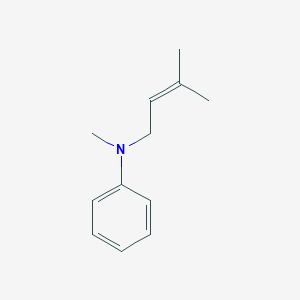
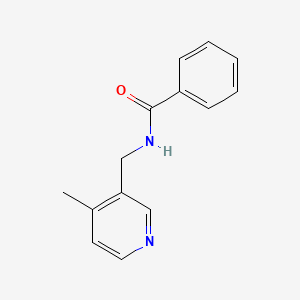
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
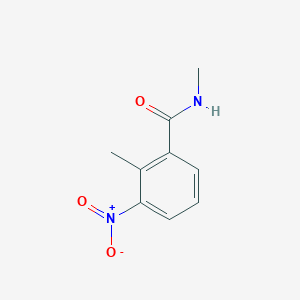
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
